3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine
Description
Properties
IUPAC Name |
3-propan-2-yl-3-azabicyclo[3.2.1]octan-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-7(2)12-5-8-3-4-9(6-12)10(8)11/h7-10H,3-6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYSXJBPBGOXED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC2CCC(C1)C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Bicyclic Ketones
A widely cited method involves reductive amination of a preformed bicyclic ketone scaffold. For example, 3-azabicyclo[3.2.1]octan-8-one is reacted with isopropylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen with a palladium catalyst. This method benefits from high stereocontrol, as the rigid bicyclic structure limits conformational flexibility during imine formation.
Key Reaction Parameters:
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Solvent: Methanol or ethanol for solubility and proton donation.
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Catalyst: Raney nickel or palladium on carbon (Pd/C) for hydrogenation.
A representative yield of 68–72% has been reported under optimized conditions.
Cyclization of Acyclic Precursors
Alternative routes employ cyclization reactions to build the bicyclic framework in situ. For instance, a linear diamine precursor containing an isopropyl group undergoes acid-catalyzed cyclization to form the azabicyclo[3.2.1]octane core. This method often requires chiral auxiliaries or asymmetric catalysis to control stereochemistry.
Example Protocol:
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Starting Material: N-Isopropyl-1,5-diaminopentane.
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Cyclization Agent: Trifluoroacetic acid (TFA) in dichloromethane.
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Work-Up: Neutralization with aqueous NaHCO3 and extraction with ethyl acetate.
This approach achieves moderate yields (50–55%) but offers flexibility in modifying substituents.
Industrial-Scale Process Optimization
Patent WO2020136188A1 outlines a telescoped synthesis for analogous 3-azabicyclo[3.2.1]octane derivatives, providing insights into scalable production:
Critical Steps and Conditions
This process emphasizes solvent selection (EtOH for solubility and safety) and temperature gradients to enhance exo-selectivity. For instance, maintaining reduction temperatures below 50°C suppresses endo-isomer formation, achieving >95% exo-product purity.
Resolution of Stereoisomers
The bicyclic structure introduces stereochemical complexity, necessitating chiral resolution techniques:
Diastereomeric Salt Formation
Patent WO2020136188A1 details the use of (R)-(-)-mandelic acid to resolve enantiomers via diastereomeric crystallization. Key parameters include:
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amine group may lead to the formation of nitroso or nitro compounds, while reduction may yield secondary or tertiary amines.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds related to 3-isopropyl-3-azabicyclo[3.2.1]octan-8-amine exhibit potential antidepressant properties. They may act as selective serotonin reuptake inhibitors (SSRIs), which are crucial for treating depression and anxiety disorders. These compounds can modulate serotonin levels in the brain, thereby influencing mood and emotional well-being .
Neurological Disorders
The compound's structural similarity to known tropane alkaloids positions it as a candidate for treating various neurological disorders, including Alzheimer's disease and other cognitive impairments. Its ability to interact with serotonin receptors suggests a role in managing conditions characterized by serotonin dysregulation .
Enantioselective Synthesis
The synthesis of this compound often involves enantioselective methods that enhance the biological activity of the compound. Techniques such as asymmetric synthesis and desymmetrization are employed to produce this compound with high stereochemical purity, which is critical for its pharmacological efficacy .
Derivative Synthesis
The compound serves as a precursor for synthesizing various derivatives that may exhibit enhanced biological activities or different pharmacological profiles. This includes modifications that could improve receptor selectivity or reduce side effects associated with existing therapies .
Mechanism of Action
The mechanism of action of 3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine involves its interaction with molecular targets in the body. The compound likely exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but they may include neurotransmitter receptors and transporters due to the compound’s structural similarity to tropane alkaloids .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Bicyclic Amines
Key Observations:
3-Methyl: Minimal steric hindrance and lower molecular weight likely improve aqueous solubility, favoring pharmacokinetic properties .
Positional Isomerism :
- Substitution at the 8-position (e.g., 8-methyl dihydrochloride) alters the molecule’s charge state and solubility. The dihydrochloride salt in 8-methyl derivatives improves stability for storage and handling .
Stereochemical Considerations :
- Exo vs. endo configurations (e.g., 8-methyl-N-propyl-exo) influence spatial orientation, affecting receptor binding and metabolic pathways .
Biological Activity
Overview
3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine, with the molecular formula CHN and a molecular weight of 168.28 g/mol, is a bicyclic amine compound that has garnered attention for its potential biological activities, particularly in neuropharmacology and as a building block in organic synthesis. This compound is part of the tropane alkaloid family, which is known for its diverse pharmacological properties.
Target of Action
The primary target of this compound involves interactions with neurotransmitter systems, particularly dopamine and serotonin receptors. The structural framework allows for modulation of these receptors, which are crucial in regulating mood, cognition, and various neurological functions.
Mode of Action
While the exact mode of action remains partially elucidated, it is known that compounds within the azabicyclo family can influence neurotransmission pathways. The stereochemical configuration plays a significant role in determining the biological activity and receptor affinity of these compounds.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Neuropharmacological Effects : Studies suggest that similar bicyclic compounds have potential applications in treating neurological disorders such as anxiety and depression due to their interaction with neurotransmitter systems .
- Proteomics Applications : The compound is utilized in proteomics to study protein interactions and functions, aiding in the understanding of complex biological systems.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine | Methyl group instead of isopropyl | Similar neuropharmacological effects |
| 3-Benzyl-3-azabicyclo[3.2.1]octan-8-amine | Benzyl group | Potentially different receptor interactions |
| 3-Phenethyl-3-azabicyclo[3.2.1]octan-8-ol | Phenethyl group with alcohol | May influence reactivity and applications |
Case Studies and Research Findings
Several studies have highlighted the potential therapeutic applications of azabicyclo compounds:
- Neurotransmitter Interaction Studies : Research has shown that bicyclic amines can modulate dopamine and serotonin receptors, suggesting their use in treating mood disorders and cognitive dysfunctions .
- N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition : A related study explored NAAA inhibitors featuring azabicyclo structures, demonstrating their potential in managing inflammatory responses through modulation of endocannabinoid signaling pathways .
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine?
Answer:
The synthesis typically involves multi-step cyclization and functionalization. Key steps include:
- Bicyclic Core Construction : Use a Mannich reaction or reductive amination to form the azabicyclo[3.2.1]octane scaffold. For example, bicyclo[3.2.1]octan-3-one derivatives are synthesized via intramolecular cyclization of aminoketones under acidic conditions .
- Isopropyl Substitution : Introduce the isopropyl group at the 3-position via alkylation or nucleophilic substitution. Boc-protected intermediates (e.g., 8-Boc-3-azabicyclo derivatives) are often used to prevent side reactions .
- Amine Functionalization : Reduce ketone intermediates to amines using catalytic hydrogenation (e.g., Pd/C or Raney Ni) or employ reductive amination with NaBHCN .
Validation : Monitor reaction progress via TLC or LC-MS. Final purification is achieved via column chromatography or recrystallization .
Basic: How is the purity and structural integrity of this compound validated in academic research?
Answer:
- Analytical Techniques :
- NMR Spectroscopy : Confirm stereochemistry and substituent placement using H and C NMR. For example, bridgehead protons in azabicyclo systems exhibit distinct splitting patterns .
- HPLC/LC-MS : Assess purity (>95%) using reverse-phase C18 columns with UV detection (λ = 210–254 nm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
- Crystallography : Single-crystal X-ray diffraction resolves absolute configuration, critical for stereospecific studies .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile intermediates .
- Respiratory Protection : For powder handling, use NIOSH-certified N95 masks or powered air-purifying respirators (PAPRs) in high-exposure scenarios .
- Waste Disposal : Neutralize acidic/basic residues before disposal. Collect organic waste in halogen-resistant containers .
Advanced: How do structural modifications at the 3-position (e.g., isopropyl vs. benzyl) impact biological activity?
Answer:
- SAR Studies :
- Lipophilicity : Isopropyl groups enhance blood-brain barrier penetration compared to bulkier benzyl substituents, as shown in neuroreceptor binding assays .
- Receptor Selectivity : Substitution at the 3-position modulates affinity for σ receptors. For example, benzyl derivatives exhibit higher σ-1 affinity, while isopropyl analogs show preference for σ-2 .
- Experimental Design :
- Use radioligand displacement assays (e.g., H-DTG for σ receptors) to quantify binding constants (K).
- Compare pharmacokinetic profiles via in vivo microdialysis in rodent models .
Advanced: How can conflicting data on in vitro vs. in vivo efficacy be resolved?
Answer:
- Methodological Adjustments :
- Statistical Analysis : Apply multivariate regression to correlate physicochemical properties (logP, pKa) with efficacy discrepancies .
Advanced: What computational approaches predict the compound’s interaction with neural targets?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding to σ-1 receptors. Key steps:
- Free Energy Calculations : Compute binding affinities via MM-PBSA/GBSA to prioritize derivatives for synthesis .
Advanced: How can synthetic yields be optimized for large-scale research applications?
Answer:
- Process Optimization :
- Scale-Up Strategies :
- Implement flow chemistry for exothermic steps (e.g., Grignard reactions) to improve safety and consistency .
- Use Design of Experiments (DoE) to identify critical parameters (temperature, stoichiometry) affecting yield .
Advanced: What in vitro models best correlate with in vivo neuropharmacological outcomes?
Answer:
- Primary Neuronal Cultures : Use rat cortical neurons to assess neuroprotective effects against glutamate-induced excitotoxicity .
- Transfected Cell Lines : HEK293 cells expressing human σ-1 receptors enable high-throughput screening via calcium flux assays .
- Organotypic Brain Slices : Evaluate functional connectivity changes using electrophysiology (patch-clamp) in hippocampal slices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
